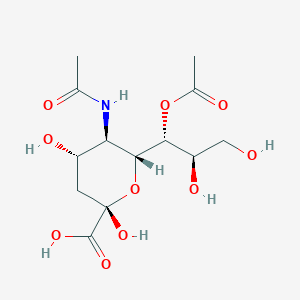

7-O-Acetyl-N-acetylneuraminic acid

Description

Structure

3D Structure

Properties

CAS No. |

18529-63-0 |

|---|---|

Molecular Formula |

C13H21NO10 |

Molecular Weight |

351.31 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |

InChI Key |

DUOKWMWKFGDUDQ-ZXQYLZRESA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)OC(=O)C)(C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 7-O-Acetyl-N-acetylneuraminic Acid in Biological Systems: A Technical Guide

Abstract

7-O-Acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac) is a structurally distinct, O-acetylated derivative of the ubiquitous sialic acid, N-acetylneuraminic acid (Neu5Ac). While often considered a transient intermediate due to the rapid, non-enzymatic migration of its O-acetyl group to the C-9 position, the initial 7-O-acetylation event is a critical enzymatic modification that profoundly influences a myriad of biological processes. This technical guide provides an in-depth exploration of the biological functions of 7-O-Ac-Neu5Ac, detailing its biosynthesis, degradation, and multifaceted roles in immunology, oncology, and virology. We present a comprehensive summary of quantitative data, detailed experimental protocols for its study, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into this important molecule.

Introduction

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, terminally adorn the glycan chains of glycoproteins and glycolipids on cell surfaces and secreted molecules.[1] These terminal modifications are pivotal in mediating a vast array of physiological and pathological events, including cell-cell recognition, immune regulation, and host-pathogen interactions.[2] Among the more than 50 known naturally occurring sialic acid derivatives, O-acetylated forms represent a significant class of modifications that fine-tune these biological activities.

This compound is synthesized by the enzymatic transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the C-7 hydroxyl group of Neu5Ac. This reaction is catalyzed by sialate-O-acetyltransferases (SOATs).[3] A key characteristic of 7-O-Ac-Neu5Ac is the intramolecular migration of the O-acetyl group from the C-7 to the C-9 position, a process that can occur spontaneously under physiological conditions, resulting in the more stable 9-O-acetyl-N-acetylneuraminic acid (9-O-Ac-Neu5Ac).[4] The enzymatic removal of these acetyl groups is carried out by sialate-O-acetylesterases (SIAEs).[3]

The dynamic interplay between SOATs and SIAEs regulates the cellular landscape of O-acetylated sialic acids, thereby modulating critical biological functions. This guide will delve into the known biological significance of 7-O-acetylation, providing the necessary technical details for its further exploration in research and therapeutic development.

Biosynthesis and Degradation of this compound

The level of 7-O-acetylated sialic acids in a cell is tightly regulated by the coordinated action of two key enzyme families: sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).

Biosynthesis by Sialate-O-acetyltransferases (SOATs)

The primary enzyme responsible for the 7-O-acetylation of sialic acids is acetyl-CoA:sialate-7-O-acetyltransferase (EC 2.3.1.45).[3] This enzyme, localized in the Golgi apparatus, catalyzes the transfer of an acetyl group from acetyl-CoA to the C-7 hydroxyl group of a sialic acid residue, which is typically part of a growing glycan chain on a glycoprotein or glycolipid.[5] The human gene CASD1 (Capsule structure1 domain containing 1) has been identified as encoding a key sialate-O-acetyltransferase.[5]

Degradation by Sialate-O-acetylesterases (SIAEs)

The removal of the O-acetyl group is catalyzed by sialate-O-acetylesterases (SIAE; EC 3.1.1.53), which are hydrolases that act on carboxylic ester bonds.[6] These enzymes can remove O-acetyl groups from the C-4 and C-9 positions of sialic acids. While 7-O-acetyl esters are not direct substrates for all known SIAEs, the migration of the acetyl group to the C-9 position renders it susceptible to enzymatic removal.[7]

Biological Functions and Significance

The 7-O-acetylation of sialic acid, and its subsequent migration to the 9-O-acetyl form, plays a crucial role in modulating a variety of biological processes.

Immunomodulation

O-acetylation of sialic acids is a key regulator of immune responses, particularly in the context of B-cell activation. The B-cell receptor (BCR) co-receptor CD22, a member of the Siglec (sialic acid-binding immunoglobulin-like lectin) family, recognizes α2,6-linked sialic acids on B-cell surface glycoproteins. This interaction is crucial for inhibiting B-cell signaling and maintaining immune tolerance. O-acetylation of these sialic acids can block their recognition by CD22, thereby relieving this inhibition and lowering the threshold for B-cell activation.[5]

Siglec-7, another inhibitory receptor expressed on natural killer (NK) cells and monocytes, also exhibits binding preferences that are influenced by sialic acid modifications. While Siglec-7 preferentially binds to α2,8-linked disialic acids, O-acetylation can modulate this interaction, thereby influencing NK cell-mediated cytotoxicity.[8][9]

Role in Cancer

Aberrant sialylation is a well-established hallmark of cancer. Changes in the O-acetylation status of sialic acids have been observed in various malignancies, including colorectal carcinoma and acute lymphoblastic leukemia (ALL).[10] In colorectal cancer, a decrease in O-acetylation has been reported, which may contribute to tumor progression.[10] Conversely, an increased expression of 9-O-acetylated sialoglycoproteins is a characteristic feature of childhood ALL.[11]

Host-Pathogen Interactions

O-acetylated sialic acids serve as receptors for a number of viruses. Influenza C virus, for instance, specifically recognizes 9-O-acetylated sialic acids for binding to host cells.[12][13] The viral hemagglutinin-esterase (HE) protein mediates this binding and also possesses a sialate-9-O-acetylesterase activity that is crucial for viral release and spread.[12][13] While influenza A and B viruses primarily recognize unmodified sialic acids, O-acetylation can modulate their binding and enzymatic activities.[14]

Human coronaviruses OC43 and HKU1 also utilize 9-O-acetylated sialic acids as receptors, with their spike proteins directly binding to this modified sugar.[15]

Quantitative Data

A summary of the available quantitative data related to the enzymes and interactions involving 7-O-acetylated sialic acids is presented below.

| Parameter | Enzyme/Protein | Substrate/Ligand | Value | Reference |

| Enzyme Kinetics | ||||

| Apparent Km | Acetyl-CoA:Neu5Ac 7-O-acetyltransferase (bovine) | Acetyl-CoA | 1.63 µM | [3] |

| Vmax | Acetyl-CoA:Neu5Ac 7-O-acetyltransferase (bovine) | Acetyl-CoA | 21.9 pmol/mg protein/min | [3] |

| Inhibition | ||||

| IC50 | Sialate-O-acetylesterase (Influenza C virus HE) | 9-O-methyl sialoside | ~86% inhibition at 5 mM | [16] |

| Binding Affinity | ||||

| Inhibition | Siglec-7 | methyl-α-Neu5Ac | 35% inhibition at 3 mM | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate their replication and adaptation.

Quantification of O-Acetylated Sialic Acids by Fluorometric HPLC

This protocol describes the release, derivatization, and quantification of O-acetylated sialic acids from glycoproteins.

Materials:

-

Glycoprotein sample

-

2 M Acetic Acid

-

1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent (prepared fresh)

-

Sialic acid reference panel (containing Neu5Ac, Neu5Gc, Neu5,7Ac2, Neu5,9Ac2, etc.)

-

HPLC system with a C18 column and fluorescence detector (Excitation: 373 nm, Emission: 448 nm)

Procedure:

-

Acid Hydrolysis: a. To release sialic acids, incubate the glycoprotein sample (typically 5-200 µg) in 2 M acetic acid at 80°C for 2 hours. b. Cool the sample to room temperature.

-

DMB Derivatization: a. Mix an equal volume of the hydrolyzed sample with the DMB derivatization reagent. b. Incubate the mixture in the dark at 50°C for 2.5 hours to form fluorescent derivatives. c. Stop the reaction by placing the samples on ice or by freezing.

-

HPLC Analysis: a. Inject the derivatized sample onto a C18 HPLC column. b. Separate the DMB-labeled sialic acids using a suitable gradient of acetonitrile in water. c. Detect the fluorescent derivatives using a fluorescence detector. d. Identify and quantify the different O-acetylated sialic acid species by comparing their retention times and peak areas to those of the sialic acid reference panel.[11][17]

Sialate-O-acetyltransferase (SOAT) Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a sialic acid acceptor.

Materials:

-

Cell lysate or microsomal fraction containing SOAT activity

-

[³H]Acetyl-CoA (donor substrate)

-

De-O-acetylated bovine submandibular mucin (de-O-AcBSM) (acceptor substrate)

-

Reaction buffer (e.g., 50 mM sodium cacodylate, pH 7.0)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the cell lysate or microsomal fraction (e.g., 25-100 µg of protein) with de-O-AcBSM in the reaction buffer. b. Initiate the reaction by adding [³H]Acetyl-CoA.

-

Incubation: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Precipitation and Washing: a. Stop the reaction by adding cold TCA to precipitate the proteins and glycoconjugates. b. Centrifuge the tubes to pellet the precipitate. c. Wash the pellet multiple times with cold TCA to remove unincorporated [³H]Acetyl-CoA.

-

Quantification: a. Solubilize the final pellet. b. Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the SOAT activity.[18]

Solid-Phase Lectin Binding Assay

This protocol describes a method to assess the binding of a lectin to immobilized O-acetylated glycoproteins.

Materials:

-

Microtiter plate

-

Glycoprotein sample (with and without O-acetylation)

-

Biotinylated lectin specific for O-acetylated sialic acids (e.g., from Cancer antennarius)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Plate reader

Procedure:

-

Coating: a. Coat the wells of a microtiter plate with the glycoprotein sample by incubating overnight at 4°C. b. Wash the wells to remove unbound glycoprotein.

-

Blocking: a. Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Lectin Binding: a. Add the biotinylated lectin to the wells and incubate for 1-2 hours at room temperature. b. Wash the wells to remove unbound lectin.

-

Detection: a. Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature. b. Wash the wells to remove unbound conjugate. c. Add TMB substrate and incubate until a color develops. d. Stop the reaction with an appropriate stop solution.

-

Quantification: a. Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of lectin bound to the glycoprotein.[19][20]

Visualization of Pathways and Workflows

Graphical representations of the key biological pathways and experimental workflows involving this compound are provided below using the DOT language for Graphviz.

Signaling Pathway: Regulation of B-Cell Activation by CD22 and O-Acetylated Sialic Acids

Caption: Regulation of B-Cell activation by CD22 and O-acetylated sialic acids.

Experimental Workflow: Quantification of O-Acetylated Sialic Acids

Caption: Workflow for the quantification of O-acetylated sialic acids by HPLC.

Conclusion

The 7-O-acetylation of N-acetylneuraminic acid represents a critical and dynamic post-translational modification that significantly impacts a wide range of biological functions. Its role in modulating immune responses, contributing to the pathophysiology of cancer, and serving as a recognition motif for pathogens underscores its importance in health and disease. The technical information, quantitative data, and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. A deeper understanding of the mechanisms governing 7-O-acetylation and its biological consequences will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting a diverse array of human diseases. Further research into the specific binding affinities and the development of potent and specific inhibitors for the enzymes involved in its metabolism will be crucial in translating this fundamental knowledge into clinical applications.

References

- 1. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Assays of sialate-O-acetyltransferases and sialate-O-acetylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Binding specificity of influenza C-virus to variably O-acetylated glycoconjugates and its use for histochemical detection of N-acetyl-9-O-acetylneuraminic acid in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding specificity of influenza C-virus to variablyO-acetylated glycoconjugates and its use for histochemical detection ofN-acetyl-9-O-acetylneuraminic acid in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the Sialic Acid Binding Activity of Influenza A Viruses Using Soluble Variants of the H7 and H9 Hemagglutinins | PLOS One [journals.plos.org]

- 15. pnas.org [pnas.org]

- 16. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. waters.com [waters.com]

- 18. researchgate.net [researchgate.net]

- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 20. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Role of 7-O-Acetylated Sialic Acids in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate landscape of cancer biology is continually revealing novel avenues for therapeutic intervention. Among these, the subtle yet significant modifications of cell surface glycans are emerging as critical players in tumor progression, immune evasion, and drug resistance. This technical guide delves into the core of one such modification: the O-acetylation of sialic acids, with a particular focus on 7-O-acetylated derivatives. Here, we provide a comprehensive overview of their biosynthesis, diverse roles in oncology, and the experimental methodologies employed to elucidate their function, offering a vital resource for researchers, scientists, and professionals dedicated to the development of next-generation cancer therapies.

Introduction: The Significance of Sialic Acid O-Acetylation

Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing a pivotal role in a myriad of biological processes. Their functional diversity is further expanded by various modifications, with O-acetylation being one of the most common. This modification, primarily occurring at the C-7, C-8, and C-9 positions of the sialic acid molecule, is a dynamic and reversible process regulated by two key enzymes: sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs). The addition or removal of an acetyl group can profoundly alter the recognition of sialic acids by endogenous lectins, antibodies, and pathogens, thereby influencing cell-cell interactions, signaling pathways, and host-pathogen interactions. In the context of cancer, the aberrant O-acetylation of sialic acids has been implicated in a spectrum of activities, ranging from promoting metastasis to modulating the tumor immune microenvironment.

Biosynthesis and Regulation of 7-O-Acetylated Sialic Acids

The biosynthesis of 7-O-acetylated sialic acids is a finely tuned process occurring within the Golgi apparatus.[1][2]

-

Acetylation: The primary enzyme responsible for the transfer of an acetyl group from acetyl-CoA to sialic acids is CASD1 (Capsule Structure Domain-Containing 1) , a sialate-O-acetyltransferase.[3][4][5] CASD1 can mediate the 7-O-acetylation of sialic acids on CMP-activated sialic acid before its transfer to the glycan chain.[2][6] The 7-O-acetyl group can then spontaneously migrate to the C-9 position under physiological conditions, leading to the formation of 9-O-acetylated sialic acids.[6]

-

Deacetylation: The removal of the acetyl group is catalyzed by sialate-O-acetylesterases (SIAEs) .[7][8] These enzymes can be found in various cellular compartments, including the cytosol and lysosomes, as well as in secreted forms.[2][7]

The balance between the activities of CASD1 and SIAEs dictates the overall level of sialic acid O-acetylation within a cell, and dysregulation of this balance is frequently observed in cancerous tissues.[7][8]

The Dichotomous Role of O-Acetylated Sialic Acids in Cancer

The influence of 7-O-acetylated sialic acids on cancer progression is complex and often context-dependent, with studies reporting both pro- and anti-tumorigenic roles.

Immune Evasion: A Cloak of Invisibility

One of the most critical roles of sialic acid O-acetylation in cancer is its ability to modulate the immune response. O-acetylation can act as a "molecular mask," preventing the recognition of sialic acids by immune cell receptors, particularly Siglecs (Sialic acid-binding immunoglobulin-like lectins).[9][10]

-

Inhibition of Siglec Binding: Many Siglecs, such as Siglec-7 and Siglec-9, which are expressed on immune cells like Natural Killer (NK) cells and macrophages, have inhibitory functions.[10][11] The binding of these Siglecs to sialic acids on cancer cells can suppress the anti-tumor immune response.[12][13] O-acetylation of sialic acids can disrupt this interaction, potentially preventing immune suppression.[9][10]

-

De-O-acetylation and Immune Suppression: Conversely, studies have shown that the de-O-acetylation of sialic acids on cancer cells can enhance their binding to inhibitory Siglecs, thereby dampening the immune response and promoting tumor cell survival.[12][13] This suggests that the activity of SIAEs could be a crucial factor in tumor immune evasion.

Metastasis: A Tale of Adhesion and Detachment

The metastatic cascade involves a series of steps, including local invasion, intravasation, survival in the circulation, extravasation, and colonization of distant organs. O-acetylation of sialic acids has been shown to influence cell adhesion, a critical process in metastasis.

-

Colorectal Cancer: In colorectal carcinoma, a decrease in the O-acetylation of sialyl Lewis X (sLex), a well-known cancer-associated antigen, has been observed.[7][8][14] This de-O-acetylation unmasks the sLex epitope, leading to increased binding to selectins on endothelial cells and platelets, thereby promoting metastasis.[9][14]

-

Breast Cancer and Neuroblastoma: In contrast, the O-acetylated form of the ganglioside GD2 (OAcGD2) is highly expressed in breast cancer and neuroblastoma and is considered a promising therapeutic target.[3][4][5]

Drug Resistance: A Barrier to Therapy

Emerging evidence suggests a role for sialic acid O-acetylation in the development of multidrug resistance (MDR).

-

Regulation of Drug Efflux Pumps: De-O-acetylation of sialic acids has been implicated in the upregulation and increased efflux activity of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter known to confer resistance to a wide range of chemotherapeutic agents.[15] This suggests that targeting the enzymes that regulate O-acetylation could be a strategy to overcome MDR.[15]

Quantitative Data on O-Acetylated Sialic Acids in Cancer

The following table summarizes key quantitative findings from the literature regarding the levels of O-acetylated sialic acids in cancerous versus normal tissues.

| Cancer Type | Tissue/Cell Type Comparison | Change in O-Acetylation | Quantitative Finding | Reference(s) |

| Colorectal Carcinoma | Normal Colonic Mucosa vs. Primary Carcinoma | Decrease | ~70% of mucin-bound sialic acids are O-acetylated in normal tissue.[14] | [14] |

| Primary Carcinoma vs. Liver Metastases | Decrease | ~45% in primary tumors and only ~20% in liver metastases are O-acetylated.[14] | [14] |

Experimental Protocols for Studying 7-O-Acetylated Sialic Acids

A variety of experimental techniques are employed to investigate the role of 7-O-acetylated sialic acids in cancer.

Detection and Quantification

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of different sialic acid species, including their O-acetylated forms.[7][14]

-

Western Blotting: Specific antibodies or lectins that recognize O-acetylated sialic acids can be used to detect their presence on glycoproteins.[14]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF-TOF MS can be used for the detailed structural characterization of O-acetylated sialoglycoproteins.[16]

-

Virolectin Staining: Virolectins, such as the hemagglutinin-esterase of bovine coronavirus (BCoV-HE), can specifically bind to 9-O-acetylated sialic acids and can be used for their detection in cells and tissues.[17]

Genetic Manipulation of O-Acetylation

-

CRISPR-Cas9 Gene Editing: This powerful tool is used to create knockout cell lines for CASD1 or SIAE to study the functional consequences of the complete loss of O-acetylation or the accumulation of O-acetylated sialic acids, respectively.[12][13][18]

-

siRNA-mediated Gene Silencing: Small interfering RNAs (siRNAs) can be used to transiently knockdown the expression of CASD1 or SIAE to investigate the short-term effects of altered O-acetylation.[3][4]

-

Plasmid-based Overexpression: Plasmids containing the coding sequence for CASD1 can be transfected into cells to study the effects of increased O-acetylation.[3][4]

Functional Assays

-

Cell Proliferation Assays: To determine the effect of altered O-acetylation on cancer cell growth.

-

Cell Migration and Invasion Assays: To assess the impact of O-acetylation on the metastatic potential of cancer cells.

-

Immune Cell Cytotoxicity Assays: To investigate how O-acetylation of sialic acids on cancer cells affects their susceptibility to killing by immune cells like NK cells.[12][13]

-

Flow Cytometry: To quantify the binding of Siglecs or selectins to cancer cells with modulated levels of O-acetylated sialic acids.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of 7-O-acetylated sialic acids in cancer.

Biosynthesis and Regulation of Sialic Acid O-Acetylation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Role of Sialyl-O-Acetyltransferase CASD1 on GD2 Ganglioside O-Acetylation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Sialyl- O-Acetyltransferase CASD1 on GD2 Ganglioside O-Acetylation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. O-acetylation and de-O-acetylation of sialic acids in human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression [frontiersin.org]

- 10. When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Siglec–Sialic Acid Immune Axis in Cancer: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Low O-acetylation of sialyl-Le(x) contributes to its overexpression in colon carcinoma metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Early in vitro evidence indicates that deacetylated sialic acids modulate multi-drug resistance in colon and lung cancers via breast cancer resistance protein [frontiersin.org]

- 16. Identification and Analysis of O-Acetylated Sialoglycoproteins | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers [frontiersin.org]

An In-Depth Technical Guide to the 7-O-Acetyl-N-acetylneuraminic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 7-O-acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac), a modified sialic acid with significant roles in cellular recognition, immune regulation, and disease pathogenesis. This document details the enzymatic pathway, presents key quantitative data, and provides detailed experimental protocols for the study of this important metabolic route.

Introduction to Sialic Acid O-Acetylation

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. O-acetylation is a common modification of sialic acids, occurring at the C-4, C-7, C-8, or C-9 hydroxyl groups. This modification significantly impacts the biological functions of sialic acids by altering their recognition by endogenous lectins, antibodies, and pathogens.[1][2] The level of O-acetylation is dynamically regulated by the opposing activities of sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).[3][4] An imbalance in this regulation is associated with various pathological conditions, including cancer and autoimmune diseases.[3][5]

This guide focuses specifically on the biosynthesis of 7-O-Ac-Neu5Ac, a key intermediate that can also lead to the formation of the more stable 9-O-Ac-Neu5Ac through intramolecular acetyl migration.

The Biosynthesis Pathway of this compound

The biosynthesis of 7-O-Ac-Neu5Ac is a multi-step process that begins with the synthesis of the precursor N-acetylneuraminic acid (Neu5Ac) and culminates in the transfer of an acetyl group in the Golgi apparatus.

Upstream Pathway: Synthesis of CMP-N-acetylneuraminic Acid

The initial phase of the pathway involves the synthesis of the activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), from basic cellular metabolites. This process occurs primarily in the cytoplasm and nucleus.

The key steps are:

-

Formation of N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P): The pathway starts with fructose-6-phosphate, an intermediate of glycolysis. The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc) and its subsequent phosphorylation to ManNAc-6-P.

-

Synthesis of N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P): N-acetylneuraminic acid phosphate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form Neu5Ac-9-P.

-

Dephosphorylation to N-acetylneuraminic acid (Neu5Ac): N-acetylneuraminic acid-9-phosphate phosphatase (NANP) removes the phosphate group to yield Neu5Ac.

-

Activation to CMP-N-acetylneuraminic acid (CMP-Neu5Ac): Finally, in the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac using cytidine triphosphate (CTP) to produce CMP-Neu5Ac, the donor substrate for sialyltransferases.

Final Step: 7-O-Acetylation in the Golgi Apparatus

The final step in the biosynthesis of 7-O-Ac-Neu5Ac occurs within the lumen of the Golgi apparatus.

-

Transport of CMP-Neu5Ac: CMP-Neu5Ac is transported from the nucleus into the Golgi lumen by the CMP-sialic acid transporter (SLC35A1).

-

Sialylation of Glycoconjugates: Sialyltransferases transfer Neu5Ac from CMP-Neu5Ac to the terminal positions of glycan chains on newly synthesized glycoproteins and glycolipids.

-

7-O-Acetylation: A sialate:N-acetylneuraminate-7-O-acetyltransferase (EC 2.3.1.45) utilizes acetyl-Coenzyme A (Acetyl-CoA) as the acetyl donor to transfer an acetyl group to the 7-hydroxyl position of the sialic acid residue.[4][6] The enzyme CASD1 (Capsule Structure Domain Containing 1) has been identified as a key sialate O-acetyltransferase that catalyzes 9-O-acetylation, which is believed to occur via an initial 7-O-acetylation followed by spontaneous or enzyme-assisted migration of the acetyl group to the C-9 position.[7][8][9]

The entire biosynthetic pathway is depicted in the following diagram:

Caption: Overall pathway for 7-O-Ac-Neu5Ac biosynthesis.

Quantitative Data

The enzymatic steps in the 7-O-acetylation of sialic acids have been characterized, and key quantitative data are summarized below.

| Enzyme | Source | Substrate | Apparent Km | Vmax | Optimal pH | Optimal Temperature | Reference(s) |

| Sialate-7-O-acetyltransferase | Bovine submandibular gland | Acetyl-CoA | 1.63 µM | 21.9 pmol/mg protein·min | - | - | [6] |

| Sialate-O-acetyltransferase (SOAT) | Human lymphoblasts (ALL) | - | - | - | 7.0 | 37°C | [10] |

| Sialate-O-acetylesterase (SIAE) | Human lymphoblasts (ALL) | Neu5,9Ac2 | 0.38 mM (lysosomal) | - | - | - | [3][11] |

| Sialate-O-acetylesterase (SIAE) | Human lymphoblasts (ALL) | Neu5,9Ac2 | 0.39 mM (cytosolic) | - | - | - | [3][11] |

| Sialate 9(4)-O-acetylesterase | Equine liver, Bovine brain, Influenza C virus | Various | 0.13 - 24 mM | 0.55 - 11 U/mg protein | 7.4 - 8.5 | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Radiometric Assay for Sialate-O-Acetyltransferase (SOAT) Activity

This protocol is adapted from methodologies used to measure SOAT activity in microsomal fractions or cell lysates.[10]

Principle: This assay measures the transfer of radiolabeled acetyl groups from [3H]Acetyl-CoA to an acceptor substrate containing sialic acid. The resulting radiolabeled glycoconjugate is precipitated and quantified by scintillation counting.

Materials:

-

Microsomal fraction or cell lysate containing SOAT

-

De-O-acetylated bovine submaxillary mucin (BSM) as an exogenous acceptor (or endogenous acceptors within the microsomal fraction)

-

[3H]Acetyl-CoA (radiolabeled donor substrate)

-

Reaction buffer: 50 mM sodium cacodylate, 5 mM MnCl2, 150 mM NaCl, pH 7.0

-

Trichloroacetic acid (TCA), 5% (w/v)

-

Phosphotungstic acid, 1% (w/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

100 µg of cell lysate protein or 25 µg of microsomal fraction protein.

-

5.0 µg of de-O-acetylated BSM (if using an exogenous acceptor).

-

Reaction buffer to a final volume of 90 µL.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add 10 µL of [3H]Acetyl-CoA (final concentration 0.5 µM) to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Termination and Precipitation:

-

Stop the reaction by adding 1 mL of ice-cold 5% TCA containing 1% phosphotungstic acid.

-

Incubate on ice for 30 minutes to precipitate the proteins and glycoconjugates.

-

-

Washing:

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the pellet twice with 1 mL of ice-cold 5% TCA.

-

-

Quantification:

-

Dissolve the final pellet in 100 µL of 1 M NaOH.

-

Add 5 mL of scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

-

Controls:

-

Include a blank reaction with no enzyme source to determine background radiation.

-

Include a control with boiled enzyme to ensure the activity is enzymatic.

-

Caption: Workflow for the radiometric sialate-O-acetyltransferase assay.

HPLC Analysis of O-Acetylated Sialic Acids with DMB Derivatization

This protocol describes the release, derivatization, and analysis of O-acetylated sialic acids from glycoproteins using 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling followed by reverse-phase HPLC with fluorescence detection.[13][14]

Principle: Sialic acids are released from glycoconjugates by mild acid hydrolysis. The released sialic acids are then derivatized with DMB, which reacts with the α-keto acid functionality to form a fluorescent derivative. These derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector.

Materials:

-

Glycoprotein sample

-

Acetic acid, 2 M

-

DMB labeling solution:

-

0.7 mg DMB

-

436 µL water

-

38 µL glacial acetic acid

-

26 µL 2-mercaptoethanol

-

4 mg sodium hydrosulfite

-

-

Sialic acid reference panel (containing Neu5Ac, Neu5,7Ac2, Neu5,9Ac2, etc.)

-

HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm)

-

Fluorescence detector (Excitation: 373 nm, Emission: 448 nm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Mobile Phase C: Methanol

Procedure:

-

Release of Sialic Acids:

-

To your glycoprotein sample (e.g., 10-100 µg), add 2 M acetic acid to a final volume of 100 µL.

-

Incubate at 80°C for 2 hours.

-

Cool the sample to room temperature and centrifuge to pellet any precipitate.

-

Collect the supernatant containing the released sialic acids.

-

-

DMB Derivatization:

-

Prepare the DMB labeling solution fresh and protect it from light.

-

To 50 µL of the released sialic acid sample (or standard), add 50 µL of the DMB labeling solution.

-

Incubate at 50°C for 3 hours in the dark.

-

Stop the reaction by adding 400 µL of water. The sample is now ready for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A typical gradient might be:

-

Isocratic elution with 84% A, 9% B, 7% C.

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector set to Ex: 373 nm, Em: 448 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to different O-acetylated sialic acids by comparing their retention times with those of the standards in the reference panel.

-

Quantify the amount of each sialic acid species by integrating the peak areas and comparing them to a standard curve generated from the reference standards.

-

Caption: Workflow for HPLC analysis of O-acetylated sialic acids.

Regulation of 7-O-Acetylation

The degree of 7-O-acetylation of sialic acids is a tightly regulated process, primarily controlled by the balance between the activities of sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).[3]

-

SOAT Activity: The expression and activity of SOATs, such as CASD1, are key determinants of the level of O-acetylation. The availability of the donor substrate, Acetyl-CoA, in the Golgi apparatus also plays a crucial role.

-

SIAE Activity: SIAEs are responsible for the removal of O-acetyl groups, thus reversing the action of SOATs. The subcellular localization of different SIAE isoforms (lysosomal and cytosolic) suggests distinct roles in the turnover and catabolism of O-acetylated sialoglycoconjugates.[11]

-

Substrate Availability: The presence of sialylated glycoconjugates as acceptor substrates is a prerequisite for O-acetylation. The activity of sialyltransferases, which add sialic acids to glycans, therefore indirectly influences the extent of O-acetylation.

-

Intra-Golgi Environment: The pH and ionic conditions within the Golgi lumen can influence enzyme activity and the stability of O-acetyl esters. The migration of the acetyl group from the C-7 to the C-9 position is pH-dependent, occurring more readily at neutral or slightly alkaline pH.[15]

Further research is needed to fully elucidate the potential for allosteric regulation or post-translational modifications of the enzymes involved in this pathway.[16][17]

Conclusion

The biosynthesis of this compound is a critical pathway that contributes to the vast structural and functional diversity of sialic acids. Understanding the enzymes, their regulation, and the methods to study this pathway is essential for researchers in glycobiology, cell biology, and drug development. The aberrant O-acetylation observed in various diseases highlights the enzymes of this pathway as potential diagnostic markers and therapeutic targets. This technical guide provides a foundational resource to facilitate further investigation into the fascinating biology of sialic acid O-acetylation.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. O-acetylation of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of O-acetylation of sialic acids by sialate-O-acetyltransferase and sialate-O-acetylesterase activities in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assays of sialate-O-acetyltransferases and sialate-O-acetylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the enzymatic 7-O-acetylation of sialic acids and evidence for enzymatic O-acetyl migration from C-7 to C-9 in bovine submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Sialate O-acetylesterases: key enzymes in sialic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. cmm.ucsd.edu [cmm.ucsd.edu]

- 16. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric regulation - Wikipedia [en.wikipedia.org]

The Elusive Target: A Technical Guide to the Chemical Synthesis of 7-O-Acetyl-N-acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Acetyl-N-acetylneuraminic acid, a specifically substituted derivative of the predominant sialic acid in humans, N-acetylneuraminic acid (Neu5Ac), is of significant interest in glycobiology and drug discovery. The position of the O-acetyl group on the sialic acid backbone can dramatically influence biological recognition processes, including host-pathogen interactions and immune responses. Consequently, the availability of pure, structurally defined isomers of O-acetylated sialic acids is crucial for advancing research in these areas. This technical guide provides an in-depth overview of the chemical synthesis of this compound, detailing a key synthetic strategy, the experimental challenges encountered, and the critical issue of acyl migration that complicates its isolation.

Synthetic Strategy: A Multi-Step Approach to a Protected Precursor

The primary route for the chemical synthesis of this compound involves a multi-step process starting from the readily available N-acetylneuraminic acid. This strategy focuses on the regioselective protection and deprotection of the various hydroxyl groups to enable the specific acetylation of the C7 position. The key steps are outlined below.

Diagram: Synthetic Pathway to Protected this compound

Sialate-O-acetyltransferase specificity for 7-O-acetylation

An In-depth Technical Guide on the Specificity of Sialate-O-acetyltransferase for 7-O-Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic specificity of sialate-O-acetyltransferases (SOATs), with a core focus on the initial 7-O-acetylation of sialic acids. It details the key enzyme involved, its mechanism, quantitative activity data, and the experimental protocols used for its characterization.

Introduction to Sialic Acid O-Acetylation

Sialic acids, a family of nine-carbon sugars, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2][3] Their structural diversity is significantly increased by modifications such as O-acetylation, which can occur at the C-4, C-7, C-8, or C-9 hydroxyl groups.[1][2][4][5] This modification is a critical regulator of numerous biological processes, including immune responses, cell signaling, apoptosis, and host-pathogen interactions.[3][6][7] The addition of these O-acetyl groups is catalyzed by sialate-O-acetyltransferases (SOATs), while their removal is handled by sialate-O-acetylesterases (SIAEs).[1][2][7]

Studies have established that in mammals, the primary site for the incorporation of O-acetyl groups onto the side chain (C7, C8, C9) of sialic acids is the C-7 position.[6][8] The enzyme responsible is therefore classified as AcCoA:sialate-7-O-acetyltransferase (EC 2.3.1.45).[6][8]

The Mechanism of 7-O-Acetylation and Isomerization

The biosynthesis of O-acetylated sialoglycans is a multi-step process occurring within the Golgi apparatus. The key mammalian enzyme identified as responsible for this modification is the human CasD1 (Capsule structure1 domain containing 1) protein.[3][9]

-

Primary Acetylation at C-7: The process begins with the enzymatic transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (AcCoA), to the C-7 position of a sialic acid residue.[6][8] Evidence suggests that the human Cas1 protein (CasD1) is the sialic acid-specific O-acetyltransferase that directs this initial acetylation to carbon 7.[3][10] Overexpression of CasD1 results in a significant increase in 7-O-acetylated gangliosides, such as 7-O-Ac-GD3.[3][9]

-

Substrate Specificity: The preferred substrate for CasD1 is believed to be CMP-activated sialic acid, meaning acetylation likely occurs prior to the transfer of sialic acid onto nascent glycan chains by sialyltransferases.[1][11] However, SOAT activity has also been demonstrated on sialic acids already incorporated into glycoconjugates.[5] Some studies have also pointed to SOATs having high specificity for sialic acids in particular linkages, such as terminal α2,8-linked residues.[5]

-

Migration to C-9: Following the initial enzymatic 7-O-acetylation, the acetyl group can spontaneously and non-enzymatically migrate to the C-9 position.[8][12][13] This isomerization occurs under physiological conditions. The coexistence of 7-O- and 9-O-acetylated sialic acids in many tissues is a result of this initial 7-O-acetylation followed by chemical migration.[8][10]

Caption: Biosynthetic pathway of 7-O- and 9-O-acetylated sialoglycans.

Quantitative Data on Enzyme Activity

The level of sialic acid O-acetylation is tightly regulated by the balance between SOAT and SIAE activities. Alterations in these enzyme activities are associated with various diseases, including cancer.

Table 1: Sialate-O-acetyltransferase (SOAT) Activity in Acute Lymphoblastic Leukemia (ALL)

| Cell Type / Condition | SOAT Activity (ng OAcSias/mg protein x min) | Citation |

| Normal Peripheral Blood Mononuclear Cells (PBMC) | 242 ± 22 | [7] |

| ALL Patient Lymphoblasts (at diagnosis) | 780 ± 35 | [7] |

| ALL Patient Lymphocytes (in clinical remission) | 267 ± 5 | [7] |

| ALL Patient Lymphocytes (in clinical relapse) | 770 ± 24 | [7] |

Table 2: Sialate-O-acetylesterase (SIAE) Kinetic Parameters in ALL

| Enzyme Fraction | Apparent KM (mM) | Citation |

| Lysosomal Fraction (ALL Patient Lymphoblasts) | 0.38 | [7][14] |

| Cytosolic Fraction (ALL Patient Lymphoblasts) | 0.39 | [7][14] |

Table 3: Effect of CasD1 Overexpression on Ganglioside Acetylation

| Transfection Condition | Change in GD3 Expression | Change in 7-O-Ac-GD3 Expression | Citation |

| GD3 Synthase only | 86% Increase | 14% Increase | [3] |

| GD3 Synthase + Cas1p (CasD1) | 62% Increase | 54% Increase | [3] |

Experimental Protocols

Characterizing the specificity and activity of sialate-O-acetyltransferases requires a combination of biochemical assays and molecular biology techniques.

Sialate-O-acetyltransferase (SOAT) Assay (Radioactive Method)

This assay measures the transfer of a radiolabeled acetyl group from [³H]AcCoA to a sialic acid acceptor.

Methodology:

-

Enzyme Source Preparation: Prepare microsomal fractions or cell lysates from the biological source (e.g., lymphoblasts).[14] Microsomes are typically isolated by differential centrifugation.

-

Acceptor Substrate: Use an exogenous acceptor like de-O-acetylated bovine submandibular mucin (de-O-AcBSM) or rely on endogenous acceptors within the microsomal preparation.[14]

-

Reaction Mixture: Combine the enzyme source (e.g., 25 µg microsomal protein), acceptor substrate, and [³H]Acetyl-CoA in a suitable buffer (e.g., pH 7.0).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Measurement: Terminate the reaction and separate the labeled glycoconjugate from the unreacted [³H]AcCoA. The radioactivity incorporated into the acceptor is quantified using a liquid scintillation counter.

Caption: Workflow for a radioactive sialate-O-acetyltransferase (SOAT) assay.

SOAT Assay (Non-Radioactive ELISA)

This method provides a safer and simpler alternative for quantifying SOAT activity.[7]

Methodology:

-

Plate Coating: Immobilize a de-O-acetylated sialoglycoprotein (e.g., de-O-AcBSM) onto the wells of a microtiter plate.

-

Enzyme Reaction: Add the enzyme source (cell lysate) and the acetyl donor (AcCoA) to the wells. Incubate at 37°C for 1 hour to allow the enzymatic O-acetylation of the immobilized substrate.

-

Detection: Wash the plate to remove reactants. Add a lectin or antibody that specifically recognizes the newly formed O-acetylated sialic acid (e.g., a 9-O-acetyl-specific lectin).

-

Quantification: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB). Measure the resulting absorbance to quantify SOAT activity.

Analysis of O-Acetylation Position by HPLC

This protocol is used to determine the specific position (C-7 or C-9) of O-acetylation.

Methodology:

-

Sialic Acid Release: Release sialic acids from the glycoconjugate using mild acid hydrolysis.

-

Derivatization: Derivatize the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reaction tags the keto group of the sialic acid with a fluorescent label.[11]

-

HPLC Analysis: Separate the DMB-derivatized sialic acids using reversed-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.

-

Identification: Compare the retention times of the sample peaks with those of known 7-O-acetylated and 9-O-acetylated sialic acid standards to identify and quantify the specific isomers.

Regulation and Biological Implications

The specificity of SOATs for 7-O-acetylation and the resulting expression of 7/9-O-acetylated sialoglycans have profound biological consequences. The balance of SOAT and SIAE activity acts as a molecular "on/off" switch that can modulate cell recognition and signaling.[1] For instance, 9-O-acetylation can block the binding of sialic acid-binding immunoglobulin-like lectins (Siglecs), which are crucial immunoreceptors.[1]

In the context of disease, particularly cancer, this regulation is often disrupted. The elevated SOAT activity observed in acute lymphoblastic leukemia leads to an overexpression of O-acetylated sialoglycans, which is considered a hallmark of the disease and correlates with disease status.[1][7] This makes SOAT a potential biomarker and a target for therapeutic intervention.

Caption: Logical relationship of enzyme activity and O-acetylation in health and disease.

Conclusion

The specificity of sialate-O-acetyltransferase for the C-7 position is a fundamental aspect of sialoglycan biosynthesis in mammals. The identification of CasD1 as the key enzyme catalyzing this reaction has significantly advanced the field. The initial 7-O-acetylation, followed by potential migration to C-9, creates a diverse array of sialoglycan structures that play crucial roles in health and disease. Understanding the quantitative activity and regulation of this enzyme provides valuable insights for researchers and professionals in drug development, opening avenues for novel diagnostic markers and therapeutic strategies targeting diseases with aberrant O-acetylation, such as cancer.

References

- 1. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.tue.nl [research.tue.nl]

- 3. The human Cas1 protein: A sialic acid-specific O-acetyltransferase? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays of sialate-O-acetyltransferases and sialate-O-acetylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human Cas1 protein: a sialic acid-specific O-acetyltransferase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cmm.ucsd.edu [cmm.ucsd.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

The Enzymatic Deacetylation of 7-O-Acetyl-N-acetylneuraminic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of 7-O-acetylesterase activity on 7-O-Acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac), a crucial modification of sialic acid with profound implications in various biological processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymes involved, their biochemical properties, detailed experimental protocols, and the biological context of this enzymatic reaction.

Introduction to Sialic Acid O-Acetylation and 7-O-Acetylesterases

Sialic acids, a family of nine-carbon carboxylated monosaccharides, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. Their structure can be extensively modified, with O-acetylation being one of the most common and functionally significant alterations.[1] O-acetylation can occur at the C-4, C-7, C-8, and C-9 positions, influencing a wide array of biological phenomena, from pathogen recognition to immune regulation.[1][2]

The dynamic regulation of sialic acid O-acetylation is maintained by the balanced activities of two key enzyme families: sialate-O-acetyltransferases (SOATs), which add acetyl groups, and sialate-O-acetylesterases (SIAEs), which remove them.[1][3] This guide focuses on the latter, specifically their activity on 7-O-acetylated N-acetylneuraminic acid. These enzymes, also known as 7-O-acetylesterases, are critical in modulating the biological functions associated with this specific sialic acid modification.

Biochemical Properties of Sialate-O-Acetylesterases

Sialate-O-acetylesterases are a diverse group of enzymes found in viruses, bacteria, and mammals. They exhibit a range of substrate specificities and catalytic properties. While many studies have focused on 9-O-acetylesterases, enzymes capable of deacetylating the 7-position are also of significant interest. It is important to note that O-acetyl groups can migrate between the C-7, C-8, and C-9 positions of the sialic acid side chain, particularly under neutral or mildly alkaline conditions.[4][5] This can complicate kinetic studies and the determination of precise substrate specificity.

Quantitative Data on Sialate-O-Acetylesterase Activity

The following table summarizes key quantitative data for various sialate-O-acetylesterases. It is important to note that much of the available literature focuses on 9-O-acetylated or synthetic substrates due to the lability and challenging synthesis of 7-O-acetylated sialic acids.

| Enzyme Source | Substrate(s) | Optimal pH | K_m_ (mM) | V_max_ (U/mg) | Inhibitors | Activators | Reference(s) |

| Rat Liver (membrane-associated) | 9-O-acetylated sialic acids, 4-methylumbelliferyl acetate | 6.0 - 7.5 | - | - | Diisopropyl fluorophosphate (DFP), Diethyl-p-nitrophenyl phosphate (Paraoxon) | - | [6] |

| Equine Liver | Neu5,9Ac₂, 4-methylumbelliferyl acetate, Neu5,9Ac₂-lactose | 7.4 - 8.5 | 0.13 - 24 | 0.55 - 11 | - | - | [7] |

| Bovine Brain | Neu5,9Ac₂, 4-methylumbelliferyl acetate, Neu5,9Ac₂-lactose | 7.4 - 8.5 | 0.13 - 24 | 0.55 - 11 | - | - | [7] |

| Influenza C Virus | Neu5,9Ac₂, 4-methylumbelliferyl acetate, Neu5,9Ac₂-lactose | 7.4 - 8.5 | 0.13 - 24 | 0.55 - 11 | - | - | [7] |

| Tannerella forsythia | Removes 7-, 8-, and 9-O-acetyl groups | - | - | - | - | - | [8] |

| Childhood ALL cells (cytosolic) | 4-methylumbelliferyl acetate (MUAc) | - | - | 231 - 287 pmol/min x mg protein | - | - | [9] |

| Childhood ALL cells (lysosomal) | 4-methylumbelliferyl acetate (MUAc) | - | - | 403 pmol/min x mg protein | - | - | [9] |

Note: The kinetic parameters are often determined with more stable 9-O-acetylated substrates or synthetic esters, which may not precisely reflect the activity on 7-O-Ac-Neu5Ac.

Experimental Protocols

This section provides detailed methodologies for the characterization of 7-O-acetylesterase activity.

Preparation of this compound Substrate

The synthesis of regioselectively O-acetylated sialic acids is a complex process. A common strategy involves the use of protecting groups and regioselective silyl exchange technology.[10][11]

General Procedure for Synthesis:

-

Protection: Start with N-acetylneuraminic acid (Neu5Ac). Protect the carboxyl and hydroxyl groups, for example, by per-O-silylation.

-

Regioselective Acetylation: Utilize a regioselective silyl ether/acetate exchange reaction. For instance, reaction of the per-O-silylated Neu5Ac ester with acetic acid and acetic anhydride in pyridine can promote acetylation at specific positions.[10] The order of reactivity is generally C4 > C9 > C8.[10] Specific conditions can be optimized to favor 7-O-acetylation.

-

Deprotection: Remove the protecting groups (e.g., by hydrogenolysis) to yield the desired O-acetylated Neu5Ac analogue.[10]

-

Purification and Characterization: Purify the product using techniques like ion-exchange chromatography.[12] The structure and purity should be confirmed by NMR and mass spectrometry.[12]

Spectrophotometric Assay for 7-O-Acetylesterase Activity

This protocol is adapted from methods using chromogenic or fluorogenic substrates, which are often used for initial screening and kinetic analysis due to their convenience.[13][14] For more specific measurements, the natural substrate should be used in conjunction with a method to quantify the product.

Principle: The assay measures the release of a chromophore or fluorophore from a synthetic acetylated substrate upon enzymatic hydrolysis. A more direct but complex method involves quantifying the acetate released from 7-O-Ac-Neu5Ac.

Materials:

-

Purified or partially purified 7-O-acetylesterase

-

Substrate: 4-methylumbelliferyl acetate (for fluorometric assay) or p-nitrophenyl acetate (for colorimetric assay)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Stop Solution: e.g., 0.1 M Na₂CO₃ for p-nitrophenyl acetate assay

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reaction Setup: In a 96-well microplate, add the assay buffer.

-

Enzyme Addition: Add a known amount of the enzyme solution to each well. Include a negative control with heat-inactivated enzyme or buffer only.

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

-

Initiate Reaction: Add the substrate to each well to a final concentration typically in the range of 0.1-2 mM.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance (e.g., at 405 nm for p-nitrophenol) or fluorescence (excitation/emission maxima for 4-methylumbelliferone) at regular intervals for a set period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) from the linear portion of the progress curve. One unit of activity can be defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.

HPLC-Based Assay for 7-O-Acetylesterase Activity

This method allows for the direct measurement of the conversion of 7-O-Ac-Neu5Ac to Neu5Ac.

Principle: The substrate and product are separated by High-Performance Liquid Chromatography (HPLC) and quantified by UV detection or fluorescence detection after derivatization.

Materials:

-

Purified 7-O-acetylesterase

-

This compound

-

Reaction Buffer: e.g., 50 mM Sodium Phosphate, pH 7.0

-

Quenching Solution: e.g., Acetonitrile or mild acid

-

HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

-

(Optional) Derivatization agent: e.g., 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescence detection

Procedure:

-

Enzymatic Reaction:

-

Incubate a known concentration of 7-O-Ac-Neu5Ac with the enzyme in the reaction buffer at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

-

(Optional) Derivatization:

-

If using fluorescence detection, derivatize the sialic acids in the quenched samples with DMB according to established protocols.

-

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Use a suitable mobile phase gradient to separate 7-O-Ac-Neu5Ac and Neu5Ac. For example, a gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1% phosphoric acid) can be used for C18 columns.[15][16]

-

Monitor the elution profile at an appropriate wavelength (e.g., ~200-210 nm for UV detection of underivatized sialic acids, or the excitation/emission maxima for the DMB adducts).

-

-

Quantification:

-

Create a standard curve for both 7-O-Ac-Neu5Ac and Neu5Ac.

-

Determine the concentration of substrate remaining and product formed at each time point by integrating the peak areas and comparing them to the standard curves.

-

Calculate the enzyme activity based on the rate of product formation.

-

Biological Significance and Signaling Pathways

The de-O-acetylation of sialic acids at the 7-position by 7-O-acetylesterases is a critical regulatory mechanism in various biological contexts.

Biosynthesis and Regulation of O-Acetylated Sialic Acids

The level of O-acetylation is tightly controlled within the Golgi apparatus. Sialic acids are activated to CMP-sialic acids in the nucleus and then transported into the Golgi lumen.[1] Inside the Golgi, sialate-O-acetyltransferases, such as CASD1, transfer acetyl groups from acetyl-CoA to sialic acids at the C-7 or C-9 position.[1][3] Conversely, sialate-O-acetylesterases (SIAEs) remove these acetyl groups.[1][3] The resulting O-acetylated sialic acids are then incorporated into glycoproteins and glycolipids by sialyltransferases.[3]

Modulation of the Sialic Acid-Siglec Signaling Pathway

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed on the surface of immune cells that recognize sialic acids. The binding of sialylated ligands to inhibitory Siglecs on cells like Natural Killer (NK) cells can suppress their cytotoxic activity, a mechanism that can be exploited by cancer cells to evade the immune system.[17]

O-acetylation of sialic acids can modulate their binding to Siglecs. The removal of O-acetyl groups by sialate-O-acetylesterases can therefore alter immune cell recognition and response. For instance, deacetylation may unmask a sialic acid residue, allowing it to bind to an inhibitory Siglec and suppress an immune response. Conversely, in some contexts, O-acetylation might create a binding site for a specific Siglec or prevent binding to another.

Conclusion

The activity of 7-O-acetylesterases on this compound represents a critical control point in a multitude of biological processes. A thorough understanding of these enzymes, their kinetics, and their biological roles is essential for researchers in glycobiology, immunology, and drug development. The methodologies and data presented in this guide provide a solid foundation for the investigation of this important class of enzymes and their impact on cellular function and disease. Further research into the specific kinetic parameters of these enzymes with 7-O-acetylated substrates and the development of specific inhibitors will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The sialate O-acetylesterase EstA from gut Bacteroidetes species enables sialidase-mediated cross-species foraging of 9-O-acetylated sialoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmm.ucsd.edu [cmm.ucsd.edu]

- 6. O-acetylation and de-O-acetylation of sialic acids. Purification, characterization, and properties of a glycosylated rat liver esterase specific for 9-O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sialate O-acetylesterases: key enzymes in sialic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sialate O-acetylesterase kit [ludger.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Partially O-Acetylated N-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Assays for Determination of Acetylesterase Activity and Specificity Using pNP-acetyl and Acetylated Polysaccharides as Substrates [bio-protocol.org]

- 14. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijpsonline.com [ijpsonline.com]

- 17. researchgate.net [researchgate.net]

Structural Characterization of 7-O-Acetyl-N-acetylneuraminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a crucial role in a myriad of biological processes, from cell-cell recognition and signaling to pathogen binding. The structural diversity of sialic acids is further expanded by modifications such as O-acetylation, which can profoundly influence their biological activity. This technical guide provides an in-depth overview of the structural characterization of a specific O-acetylated derivative, 7-O-Acetyl-N-acetylneuraminic acid (Neu5,7Ac₂). O-acetylation at the C7 position has been shown to modulate the binding of sialic acids to various proteins, including sialic acid-binding immunoglobulin-like lectins (Siglecs), thereby impacting immune responses.[1] A thorough understanding of the structural features of Neu5,7Ac₂ is therefore essential for researchers in glycobiology, immunology, and drug development.

This guide summarizes key analytical techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these analyses.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁NO₁₀ | |

| Molecular Weight | 351.31 g/mol | |

| Synonyms | Neu5,7Ac₂ | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the elucidation of the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence and location of the O-acetyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| 1 | - | ~175 |

| 2 | - | ~95 |

| 3ax | ~1.8 | ~40 |

| 3eq | ~2.3 | ~40 |

| 4 | ~4.0 | ~68 |

| 5 | ~3.9 | ~52 |

| 6 | ~3.9 | ~73 |

| 7 | ~5.2 (downfield shifted) | ~72 (downfield shifted) |

| 8 | ~4.1 | ~69 |

| 9a | ~3.8 | ~64 |

| 9b | ~3.6 | ~64 |

| N-Acetyl CH₃ | ~2.0 | ~23 |

| O-Acetyl CH₃ | ~2.1 | ~21 |

| N-Acetyl C=O | - | ~176 |

| O-Acetyl C=O | - | ~172 |

Note: Predicted values are based on data for N-acetylneuraminic acid and general trends observed upon O-acetylation. Actual values may vary depending on experimental conditions.[4][5][6][7]

Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of acetylated sialic acids is as follows:

-

Sample Preparation: Dissolve 1-5 mg of the purified this compound in 0.5 mL of deuterium oxide (D₂O) or another suitable deuterated solvent. For optimal results, ensure the sample is free of paramagnetic impurities.

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12 ppm, 32k data points, 64 scans, and a relaxation delay of 2 seconds.

-

Suppress the residual HOD signal using presaturation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

Typical parameters: spectral width of 200 ppm, 64k data points, 1024 scans, and a relaxation delay of 2 seconds.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform two-dimensional NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and confirming the position of the acetyl group.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique.

The expected molecular ion peak for this compound in positive ion mode would be [M+H]⁺ at m/z 352.1238 and in negative ion mode would be [M-H]⁻ at m/z 350.1092.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Assignment |

| 352.12 ([M+H]⁺) | 310.11 | Loss of acetyl group (CH₂CO) |

| 352.12 ([M+H]⁺) | 292.10 | Loss of acetyl group and water (CH₂CO + H₂O) |

| 350.11 ([M-H]⁻) | 308.10 | Loss of acetyl group (CH₂CO) |

| 350.11 ([M-H]⁻) | 290.09 | Loss of acetyl group and water (CH₂CO + H₂O) |

| 350.11 ([M-H]⁻) | 87.00 | Fragment containing C1 and C2 |

Note: The fragmentation pattern of sialic acids can be complex and may involve rearrangements. The listed fragments are based on common fragmentation pathways observed for similar molecules.[8][9]

Experimental Protocol: Mass Spectrometry

A general protocol for the LC-MS analysis of acetylated sialic acids is as follows:

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent compatible with reverse-phase liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode).

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

A typical gradient could be 5% to 95% B over 30 minutes.

-

-

Mass Spectrometry (MS):

-

Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Use electrospray ionization (ESI) in either positive or negative ion mode.

-

Acquire full scan MS data to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. This can be achieved through collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the acquired data using the manufacturer's software. Identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with known patterns for sialic acids to confirm the structure.

Biological Context and Signaling Pathway

O-acetylation of sialic acids, including at the C7 position, plays a significant role in modulating immune cell function, primarily through its influence on the binding of Siglecs. Siglecs are a family of I-type lectins expressed on the surface of immune cells that recognize sialic acids as ligands. Many Siglecs, such as Siglec-7 and CD22 (Siglec-2), contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).

The presence of a 7-O-acetyl group on N-acetylneuraminic acid can either enhance or inhibit binding to different Siglecs. For instance, O-acetylation is known to generally abrogate Siglec binding.[1] This modulation of Siglec engagement has profound consequences for immune cell signaling.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the synthesis, purification, and structural characterization of this compound.

Signaling Pathway: Modulation of Siglec-7 Signaling by 7-O-Acetylation

The following diagram illustrates the impact of 7-O-acetylation on the signaling pathway mediated by Siglec-7, an inhibitory receptor found on Natural Killer (NK) cells and other immune cells.

Caption: 7-O-acetylation of sialic acid blocks Siglec-7 binding, preventing inhibitory signaling and allowing NK cell activation.

Conclusion

The structural characterization of this compound is critical for understanding its biological functions, particularly in the context of immune regulation. This guide has provided an overview of the key analytical techniques, NMR and mass spectrometry, along with generalized experimental protocols for their application. While specific high-resolution spectral data for this particular isomer remains to be comprehensively published, the provided information serves as a robust framework for researchers to undertake and interpret their own structural analyses. The elucidation of the precise structural features of modified sialic acids like Neu5,7Ac₂ will undoubtedly pave the way for the development of novel therapeutics targeting glycan-mediated biological pathways.

References

- 1. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 2. cmm.ucsd.edu [cmm.ucsd.edu]

- 3. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. www3.nd.edu [www3.nd.edu]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000230) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 7-O-Acetyl-N-acetylneuraminic acid

An In-depth Technical Guide to 7-O-Acetyl-N-acetylneuraminic Acid

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (Neu5,7Ac₂), a modified sialic acid of significant interest in glycobiology and drug development. It is intended for researchers, scientists, and professionals in related fields.

Introduction

Sialic acids are a diverse family of nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1][2] Their modifications, such as O-acetylation, play critical roles in a multitude of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions.[3][4][5] O-acetylation of the parent molecule, N-acetylneuraminic acid (Neu5Ac), can occur at the 4, 7, 8, and/or 9 positions.[3][6]

This compound is a specific, naturally occurring O-acetylated sialic acid. A key chemical feature is the intramolecular migration of the O-acetyl group from the C-7 to the C-9 position, which can occur under physiological conditions.[7][8][9] This dynamic process complicates its study but is also central to its biological function and metabolism, which is regulated by sialate-specific O-acetyltransferases and O-acetylesterases.[3][4] Understanding the properties of Neu5,7Ac₂ is crucial for elucidating its role in health and disease and for the development of novel therapeutics.

Physical and Chemical Properties

Precise experimental data for this compound is limited in the literature. Therefore, data for the parent compound, N-acetylneuraminic acid (Neu5Ac), is provided for reference where specific data for the 7-O-acetylated form is unavailable.

General Properties

| Property | Value | Source |